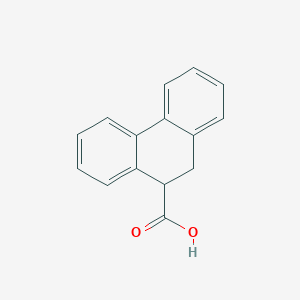

9,10-Dihydrophenanthrene-9-carboxylic acid

Description

Properties

CAS No. |

2222-30-2 |

|---|---|

Molecular Formula |

C15H12O2 |

Molecular Weight |

224.25 g/mol |

IUPAC Name |

9,10-dihydrophenanthrene-9-carboxylic acid |

InChI |

InChI=1S/C15H12O2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-8,14H,9H2,(H,16,17) |

InChI Key |

MOXWGTRDIRKZTH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=CC=CC=C2C3=CC=CC=C31)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 9,10 Dihydrophenanthrene 9 Carboxylic Acid

Photochemical Carboxylation Approaches to 9,10-Dihydrophenanthrene-9-carboxylic Acid

Photochemical methods offer a powerful tool for the synthesis of this compound, primarily through the reductive carboxylation of phenanthrene (B1679779). These reactions are typically initiated by the photoexcitation of phenanthrene in the presence of an electron donor and a source of carbon dioxide.

Utilization of Phenanthrene-Amine-Carbon Dioxide Systems

A prominent method for the synthesis of this compound involves the irradiation of a solution containing phenanthrene, an amine (such as N,N-dimethylaniline), and carbon dioxide. acs.org In a typical procedure, a solution of phenanthrene in dimethyl sulfoxide (B87167) (DMSO) saturated with CO2 and in the presence of N,N-dimethylaniline (DMA) is irradiated, leading to the formation of this compound in a significant yield. acs.org

The underlying mechanism of this transformation is believed to proceed through a series of steps initiated by the photoexcitation of phenanthrene. The excited phenanthrene then interacts with the amine, which acts as an electron donor, to form a phenanthrene radical anion. This radical anion subsequently reacts with carbon dioxide to yield a carboxylated radical intermediate. This intermediate can then be further reduced and protonated to afford the final product, this compound.

The efficiency of this process is highlighted by a study where the irradiation of phenanthrene in the presence of DMA and CO2 in DMSO resulted in a 55% yield of this compound. acs.org This method underscores the utility of phenanthrene-amine-carbon dioxide systems as a direct route to the target molecule.

Influence of Electron and Hydrogen Donors on Reaction Yields

The choice of electron and hydrogen donors plays a crucial role in directing the outcome of the photochemical carboxylation of phenanthrene. Amines, particularly tertiary amines like N,N-dimethylaniline, are effective electron donors in these systems, facilitating the initial formation of the phenanthrene radical anion necessary for the carboxylation reaction. acs.orgresearchgate.net

The presence of hydrogen donors can also influence the product distribution. For instance, the addition of cumene, a known hydrogen donor, to the reaction mixture was found to decrease the yield of the dicarboxylated byproduct, trans-9,10-dihydrophenanthrene-9,10-dicarboxylic acid. acs.org This suggests that the hydrogen donor can intercept reactive intermediates, thereby altering the reaction pathway and favoring the formation of the monocarboxylated product. Similarly, the addition of water, a proton donor, also led to a decrease in the yield of the dicarboxylic acid. acs.org

These findings indicate that by carefully selecting the electron and hydrogen donors, it is possible to control the selectivity of the photochemical carboxylation of phenanthrene and optimize the yield of this compound.

Effects of Solvent Systems (e.g., DMSO, DMF) on Photochemical Yield and Selectivity

The solvent system employed in the photochemical carboxylation of phenanthrene has a profound impact on the reaction's yield and selectivity. Dimethyl sulfoxide (DMSO) has been shown to be an effective solvent for the synthesis of this compound, with a reported yield of 55% when using N,N-dimethylaniline as the electron donor. acs.org

In a related study on the photochemical decarboxylation of free carboxylic acids using phenanthrene as a photosensitizer, the influence of various solvents was investigated. mdpi.comnih.gov It was observed that the use of dry acetonitrile, dimethylformamide (DMF), methanol (B129727), and DMSO resulted in decreased yields of the desired product compared to aqueous acetonitrile. mdpi.comnih.gov This suggests that polar protic or aprotic solvents can influence the stability and reactivity of the charged intermediates formed during the photochemical reaction. Specifically, in the context of phenanthrene-sensitized decarboxylation, a polar medium is necessary for the formation of the phenanthrene cation radical. mdpi.comnih.gov

While a direct comparative study of DMSO and DMF on the yield and selectivity of the photochemical carboxylation of phenanthrene to this compound is not extensively detailed in the available literature, the existing data suggests that solvent polarity and its ability to stabilize radical ion intermediates are critical factors. The photodegradation of phenanthrene has been studied in DMSO-water mixtures, where the rate of degradation was found to be dependent on the DMSO fraction, indicating a complex interplay between the solvent and the photochemical process. nih.gov

| Solvent | Relative Yield |

|---|---|

| Aqueous Acetonitrile | High |

| Dry Acetonitrile | Decreased |

| DMF | Decreased |

| Methanol | Decreased |

| DMSO | Decreased |

Note: The data in the table is derived from a study on the photochemical decarboxylation of N-Boc-l-valine photosensitized by phenanthrene and is intended to illustrate the general trend of solvent effects in related photochemical reactions. mdpi.comnih.gov

Photochemical Dicarboxylation for Related Dicarboxylic Acids

In addition to the monocarboxylation of phenanthrene, photochemical methods can also lead to the formation of dicarboxylic acid derivatives. Specifically, the irradiation of phenanthrene in a DMSO solution saturated with CO2 and in the presence of N,N-dimethylaniline can produce trans-9,10-dihydrophenanthrene-9,10-dicarboxylic acid as a byproduct, with a reported yield of 11%. acs.org

The proposed mechanism for the formation of this dicarboxylic acid involves the further reaction of an intermediate in the monocarboxylation pathway. acs.org The 9-carboxy-9,10-dihydrophenanthr-10-yl radical, which is an intermediate in the formation of the monocarboxylic acid, is believed to be a key precursor to the dicarboxylic acid. acs.org This radical can be reduced by the phenanthrene radical anion to form an anion, which then reacts with another molecule of CO2 to yield the dicarboxylated product. acs.org The quantum yield for the formation of the dicarboxylic acid was found to increase with increasing light intensity, reaching a maximum of 0.13. acs.org

Interestingly, high concentrations of CO2 in DMSO were found to alter the reaction pathway, leading to a significant reduction in the yields of both the mono- and dicarboxylic acids. acs.org Under these conditions, phenanthrene-9-carboxylic acid and another adduct were formed instead. acs.org

Electrochemical Synthetic Routes to this compound and Analogues

Electrochemical methods provide an alternative approach to the synthesis of carboxylic acids from aromatic hydrocarbons. These techniques utilize an electric current to drive the reduction of the substrate in the presence of carbon dioxide.

Metal-Mediated Electrocatalytic Carboxylation

While direct electrochemical synthesis of this compound from phenanthrene is not extensively documented, the principles of metal-mediated electrocatalytic carboxylation of other aromatic systems suggest its feasibility. In these reactions, a metal catalyst, often a transition metal complex, facilitates the reduction of the aromatic substrate and its subsequent reaction with CO2. nih.govacs.org

A general mechanism for the metal-catalyzed carboxylation of organic halides involves the reduction of a metal complex to a low-valent state, which then reacts with the organic substrate. nih.govacs.org The resulting organometallic intermediate can then react with CO2 to form a carboxylated metal complex. Subsequent reductive elimination or protonolysis yields the desired carboxylic acid and regenerates the catalyst.

Anode Systems and Their Impact on Reaction Efficacy

The choice of anode material can impact the cell voltage required, the stability of the electrochemical system, and the potential for unwanted side reactions. Common anode materials in electrochemical syntheses include platinum, graphite, and dimensionally stable anodes (DSAs). The ideal anode should be inert under the reaction conditions, preventing its own oxidation and the introduction of impurities into the system.

The efficacy of the reaction is also tied to the prevention of oxidative side reactions at the anode. For instance, the oxidation of the solvent, electrolyte, or even the starting material or product could compete with the desired anodic process, which is typically the oxidation of a sacrificial species or the solvent itself. To mitigate this, undivided cells may employ a sacrificial anode that is more easily oxidized than other components, or divided cells can be used to separate the anodic and cathodic compartments, preventing the interaction of reactive species generated at each electrode.

While specific studies detailing the impact of various anode systems on the direct electrochemical synthesis of this compound are not extensively available, the principles of electrochemical carboxylation of aromatic compounds suggest that anode material and potential are key parameters to optimize for maximizing yield and minimizing byproducts.

Table 1: General Anode Materials in Electrosynthesis and Their Characteristics

| Anode Material | Key Characteristics | Potential Impact on Efficacy |

| Platinum (Pt) | High catalytic activity, good conductivity, relatively inert. | Can be expensive, may catalyze unwanted side reactions at high potentials. |

| Graphite/Carbon | Low cost, good conductivity, large surface area. | Can be susceptible to degradation/passivation, potentially lower overpotential for some reactions. |

| Dimensionally Stable Anodes (DSAs) | High stability, long lifetime, specific catalytic coatings (e.g., RuO₂, IrO₂). | Can be tailored for specific reactions, offering high efficiency and selectivity. |

| Sacrificial Anodes (e.g., Mg, Al) | Are consumed during the reaction, providing electrons. | Can simplify the overall process by acting as the reductant, but are consumed. |

Chemical Reduction Methods for this compound

Chemical reduction offers a direct and often high-yielding route to this compound, primarily starting from 9-phenanthroic acid.

The reduction of 9-phenanthroic acid is a key method for the synthesis of this compound. This transformation specifically targets the 9,10-double bond of the phenanthrene ring system while preserving the carboxylic acid functionality. Various reducing agents can be employed for this purpose, with dissolving metal reductions being particularly effective.

A widely utilized and efficient method for the reduction of 9-phenanthroic acid is the Birch reduction, which employs sodium metal dissolved in liquid ammonia (B1221849). This system provides solvated electrons that are powerful reducing agents capable of reducing aromatic rings. In the presence of a proton source, such as an alcohol, the aromatic system is selectively reduced. For 9-phenanthroic acid, the reduction occurs at the 9,10-position to yield this compound in high yields. The reaction is typically carried out at low temperatures, around -33°C, which is the boiling point of liquid ammonia.

Table 2: Typical Reaction Parameters for the Reduction of 9-Phenanthroic Acid

| Parameter | Condition |

| Starting Material | 9-Phenanthroic Acid |

| Reducing Agent | Sodium (Na) |

| Solvent | Liquid Ammonia (NH₃) |

| Proton Source | Ethanol or other alcohol |

| Temperature | approx. -33 °C |

| Product | This compound |

Novel and Emerging Synthetic Methodologies for this compound Derivatives

Recent advancements in synthetic chemistry have led to the development of novel methodologies that offer improvements in terms of efficiency, safety, and environmental impact.

Continuous flow synthesis has emerged as a powerful tool for the synthesis of fine chemicals, offering advantages such as enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and scalability. For gas-liquid reactions, such as carboxylations using carbon dioxide, specialized reactor designs like tube-in-tube gas permeable membrane reactors are particularly effective.

In this setup, the liquid substrate stream flows through a gas-permeable inner tube, while the outer tube is pressurized with the reactant gas (CO₂). The gas diffuses through the membrane into the liquid phase, allowing for efficient and controlled gas-liquid mixing without the need for high pressures in the liquid phase or vigorous mechanical stirring. While the direct synthesis of this compound via continuous flow has not been extensively reported, the carboxylation of related aromatic Grignard or organolithium reagents using this technology demonstrates its potential applicability for producing derivatives of this compound. This technique allows for precise control over reaction parameters such as residence time, temperature, and pressure, leading to potentially higher yields and purities.

Table 3: Advantages of Continuous Flow Synthesis for Carboxylation Reactions

| Feature | Advantage |

| Enhanced Gas-Liquid Contact | Efficient mass transfer of CO₂ into the reaction mixture. |

| Precise Parameter Control | Improved reproducibility and optimization of reaction conditions. |

| Improved Safety | Handling of reactive intermediates and gaseous reagents in a closed, controlled system. |

| Scalability | Straightforward scale-up by extending the run time or using larger reactors. |

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The use of supercritical carbon dioxide (scCO₂) as a reaction medium is a prime example of this approach. Supercritical CO₂ is non-toxic, non-flammable, and readily available. Its properties, such as density and solvating power, can be tuned by adjusting temperature and pressure.

In the context of synthesizing this compound and its derivatives, scCO₂ can serve as both a solvent and a C1 reactant for carboxylation reactions. The use of scCO₂ can enhance the miscibility of gaseous reactants and eliminate the need for volatile organic solvents, thereby reducing the environmental impact of the synthesis. While the direct carboxylation of phenanthrene to this compound in scCO₂ is a subject for further research, the principles have been successfully applied to other aromatic compounds. This approach aligns with the goals of sustainable chemistry by utilizing a benign solvent and a greenhouse gas as a chemical feedstock.

Table 4: Green Chemistry Aspects of Using Supercritical CO₂

| Principle of Green Chemistry | Application of Supercritical CO₂ |

| Safer Solvents and Auxiliaries | Replaces hazardous organic solvents with non-toxic, non-flammable CO₂. |

| Use of Renewable Feedstocks | Utilizes CO₂, a waste product, as a carbon source. |

| Pollution Prevention | Reduces the generation of solvent waste. |

| Atom Economy | Can be used as both solvent and reactant, improving atom efficiency. |

Reaction Mechanisms and Chemical Transformations of 9,10 Dihydrophenanthrene 9 Carboxylic Acid

Mechanistic Pathways in Photochemical Carboxylation

The photochemical carboxylation of phenanthrene (B1679779) (PHN) is a reductive process that utilizes light energy to drive the addition of carbon dioxide. A key study demonstrated that the irradiation of phenanthrene in a CO2-saturated dimethyl sulfoxide (B87167) (DMSO) solution, in the presence of an electron donor like N,N-dimethylaniline (DMA), yields 9,10-dihydrophenanthrene-9-carboxylic acid as the main product. acs.org The reaction mechanism is intricate, involving the generation of radical ions and a sequence of electron and proton transfer steps.

The initial and critical step in the photochemical carboxylation of phenanthrene is the formation of the phenanthrene radical anion (PHN•−). This process is initiated by the photoexcitation of phenanthrene, followed by a single electron transfer (SET) from an electron donor (e.g., DMA) to the excited-state phenanthrene. acs.org

Once formed, the PHN•− is a highly reactive intermediate. It can react with carbon dioxide, a weak electrophile, in a nucleophilic addition reaction. This reaction results in the formation of a phenanthrene-9-carboxylate radical. This radical species is a key precursor to the final product. The phenanthrene radical anion is also proposed to act as a reductant for other intermediates in the reaction pathway, such as the 9-carboxy-9,10-dihydrophenanthr-10-yl radical, which plays a role in the formation of dicarboxylated byproducts. acs.org Transient spectroscopic evidence has been presented to support the role of PHN•− in the reaction mechanism. acs.org

Single Electron Transfer (SET) is the cornerstone of the photochemical carboxylation of phenanthrene. The entire process is initiated by a photoinduced electron transfer. acs.orgmdpi.com The general mechanism proceeds as follows:

Photoexcitation : Phenanthrene absorbs a photon, promoting it to an electronically excited state (PHN*).

Electron Transfer : The excited phenanthrene (PHN*) acts as an electron acceptor, receiving an electron from a donor molecule, such as N,N-dimethylaniline (DMA). This SET event generates the phenanthrene radical anion (PHN•−) and the donor radical cation (DMA•+). acs.org

Reaction with CO2 : The highly reactive PHN•− then attacks a molecule of carbon dioxide to form a new carbon-carbon bond at the 9-position, leading to a carboxylate radical intermediate.

Subsequent Steps : This intermediate undergoes further reduction and protonation steps to yield the stable this compound. acs.org

This SET mechanism is fundamental in converting light energy into the chemical potential necessary to overcome the stability of the aromatic phenanthrene ring and the inertness of carbon dioxide. mdpi.com

The availability of hydrogen or proton donors in the reaction medium significantly influences the product distribution, particularly the ratio of mono- to di-carboxylated products. The 9-carboxy-9,10-dihydrophenanthr-10-yl radical is a key intermediate in the formation of these acids. acs.org This radical can either abstract a hydrogen atom or a proton followed by an electron to form the monocarboxylic acid, or it can be further reduced and carboxylated to form a dicarboxylic acid.

Studies have shown that the addition of a hydrogen donor, such as cumene, or a proton donor, like water, suppresses the formation of the byproduct trans-9,10-dihydrophenanthrene-9,10-dicarboxylic acid. acs.org This indicates that in the presence of these donors, the 9-carboxy-9,10-dihydrophenanthr-10-yl radical is preferentially quenched by hydrogen or proton abstraction, leading to a higher yield of the desired this compound.

| Additive | Role | Effect on Yield of this compound | Effect on Yield of trans-9,10-dihydrophenanthrene-9,10-dicarboxylic acid |

|---|---|---|---|

| None | Control | 55% | 11% |

| Cumene | Hydrogen Donor | Increased (implied) | Decreased |

| Water | Proton Donor | Increased (implied) | Decreased |

The concentration of carbon dioxide is a critical parameter that can dramatically alter the reaction pathway and product selectivity. While a certain concentration of CO2 is necessary for the carboxylation to occur, excessively high concentrations can lead to alternative, undesired reaction pathways.

In the photochemical carboxylation of phenanthrene in DMSO, high concentrations of CO2 were found to significantly reduce the yields of both this compound and its dicarboxylated analogue. acs.org Instead, the reaction favors the formation of phenanthrene-9-carboxylic acid (an aromatic substitution product) and 10-[p-(N,N-dimethylamino)phenyl]-9,10-dihydrophenanthrene-9-carboxylic acid. acs.org This demonstrates that CO2 concentration directly influences the fate of the reactive intermediates, shifting the reaction from a reductive addition pathway to aromatic substitution and adduct formation pathways.

Electrochemical Reaction Mechanisms

Electrochemical methods provide an alternative, non-photochemical route for the carboxylation of organic substrates. This technique uses an electric current to drive the reduction of a substrate in the presence of carbon dioxide. While specific studies on the electrochemical synthesis of this compound are not prevalent, the general mechanism involves the reduction of both the substrate (phenanthrene) and carbon dioxide at the cathode. cornell.edu

The key to this process is the generation of highly reactive radical anions. The direct electrochemical reduction of CO2 requires a very negative potential (beyond -2.2 V vs SCE in aprotic media), making it energetically demanding. ucsd.edu The reaction is often facilitated by forming the radical anion of the organic substrate first, which then reacts with CO2.

The electrochemical reduction of carbon dioxide to the CO2 radical anion (CO2•−) is a pivotal step in electrocarboxylation reactions. nih.gov This single-electron reduction transforms the linear, non-polar CO2 molecule into a bent, highly reactive nucleophilic radical. bohrium.comresearchgate.net The CO2•− species is a potent single-electron reductant itself and can also act as a C1 radical source for forming new C-C bonds. nih.govbohrium.com

The formation of CO2•− can occur either through direct, albeit difficult, reduction at a cathode or via a homogeneous electron transfer from another electrochemically generated species, such as the phenanthrene radical anion (PHN•−). ucsd.edu Once generated, the CO2•− can attack a neutral phenanthrene molecule, or more likely, the phenanthrene radical anion can attack a neutral CO2 molecule. The subsequent reaction cascade of protonation and further reduction steps ultimately leads to the carboxylated product. The stability and reactivity of the CO2•− intermediate are influenced by the solvent and the electrolyte cations present in the reaction medium. acs.org

Intermediates in Metal-Catalyzed Carboxylation

While the direct synthesis of this compound is often achieved through the reduction of phenanthrene-9-carboxylic acid, the hypothetical metal-catalyzed carboxylation of a 9,10-dihydrophenanthrene (B48381) precursor would proceed through key organometallic intermediates. Based on established mechanisms for similar substrates, these transformations, typically catalyzed by palladium or rhodium complexes, involve the activation of a C-H or C-X (where X is a halide or triflate) bond. nih.govnih.gov

In a palladium-catalyzed cycle, a plausible key intermediate is a palladacycle. The process would initiate with the oxidative addition of a Pd(0) catalyst to a dihydrophenanthrene precursor, forming a Pd(II) complex. This is followed by the insertion of carbon dioxide into the palladium-carbon bond, generating a palladium carboxylate intermediate. encyclopedia.pub Subsequent reductive elimination would then yield the final carboxylic acid product and regenerate the Pd(0) catalyst. nih.gov

Alternatively, rhodium-catalyzed C-H activation presents another pathway. These reactions can proceed via an electrophilic deprotonation mechanism to produce an aryl-Rh(III) intermediate. nih.gov For a dihydrophenanthrene substrate, this could involve the formation of a rhodium complex at the C9 position, which would then be trapped by CO2 to form the carboxylate. acs.orgacs.org

Table 1: Plausible Intermediates in Metal-Catalyzed Carboxylation

| Catalyst Type | Key Intermediate(s) | Mechanism Steps |

|---|---|---|

| Palladium(0) | Palladacycle, Palladium(II) Carboxylate | Oxidative Addition, CO2 Insertion, Reductive Elimination |

Reactivity of the Carboxylic Acid Moiety in this compound

The carboxylic acid group at the C9 position is the primary site for many chemical transformations, including esterification, amidation, and decarboxylation.

Esterification and Amidation Reactions

The conversion of this compound to its corresponding esters and amides follows standard organic synthesis protocols, though the sterically hindered nature of the C9 position may influence reaction conditions.

Esterification: The formation of esters can be achieved through several methods. The Steglich esterification, which proceeds under mild conditions, is particularly suitable for sterically hindered acids. rsc.org This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org The reaction proceeds through a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol to form the ester. rsc.org Other catalysts, including various tin and titanium compounds, can also facilitate the esterification of sterically hindered carboxylic acids with polyols at elevated temperatures. google.com

Amidation: Amide bond formation is commonly accomplished using peptide coupling reagents. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are effective for activating the carboxylic acid. nih.gov The activated HOBt ester is a reactive intermediate that readily couples with primary or secondary amines. nih.gov Other coupling agents, including HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are also highly efficient for the direct coupling of carboxylates and amines. organic-chemistry.orgnih.gov

Decarboxylation Pathways

Removal of the carboxylic acid group from the 9,10-dihydrophenanthrene core can be achieved through radical pathways. A notable method involves converting the carboxylic acid into a redox-active ester, such as an ester of trans-9-hydroxy-10-phenylthio-9,10-dihydrophenanthrene. These esters, upon treatment with a radical initiator and a reducing agent like tri-n-butylstannane, undergo smooth reduction. This process leads to the formation of an acyloxy radical which rapidly decomposes, eliminating CO2 and generating a radical at the C9 position. This radical is subsequently quenched to form 9,10-dihydrophenanthrene or can lead to the fully aromatized phenanthrene.

Transformations of the Dihydrophenanthrene Core

The dihydrophenanthrene scaffold itself is susceptible to further chemical transformations, most notably aromatization to the more stable phenanthrene system, as well as further reduction or oxidation reactions.

Aromatization Reactions

The conversion of the 9,10-dihydrophenanthrene core to a fully aromatic phenanthrene system is a thermodynamically favorable process. This dehydrogenation can be accomplished using various reagents and catalytic systems.

Chemical Oxidation: High-potential quinones, particularly 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), are highly effective for the dehydrogenation of dihydroarenes. mdpi.com The reaction proceeds via a hydride transfer mechanism from the benzylic C9 position to DDQ. researchgate.net Catalytic amounts of DDQ can be used in the presence of a co-oxidant like sodium nitrite (B80452) and molecular oxygen to create a catalytic cycle. mdpi.com

Catalytic Dehydrogenation: Heterogeneous catalysts, such as palladium on carbon (Pd/C), are widely used for dehydrogenation reactions at elevated temperatures. nih.gov These reactions can proceed in the absence of an external oxidant, releasing hydrogen gas as the byproduct. nih.gov The efficiency of catalytic dehydrogenation can be influenced by the choice of metal, with palladium being particularly effective for the conversion of hydroaromatics to aromatic compounds. rsc.org Depending on the reaction conditions, aromatization may be accompanied by decarboxylation.

Further Reduction or Oxidation Reactions

Reduction: While aromatization is more common, the dihydrophenanthrene core can be further reduced under specific catalytic hydrogenation conditions. Hydrogenation of phenanthrene typically yields 9,10-dihydrophenanthrene first. acs.org Forcing conditions, such as higher pressures and more active catalysts (e.g., ruthenium or platinum), can lead to the reduction of the terminal aromatic rings to yield tetrahydrophenanthrene, octahydrophenanthrene, and eventually perhydrophenanthrene derivatives. rsc.orgresearchgate.net The presence of the carboxylic acid group may influence the regioselectivity of the hydrogenation. Catalysts based on palladium supported on nickel oxide have also shown high activity for the hydrogenation of various aromatic compounds. rsc.org

Oxidation: The benzylic C9 and C10 positions of the dihydrophenanthrene core are susceptible to oxidation. Enzymatic oxidation, for instance, can introduce hydroxyl groups. Studies on related polycyclic aromatic hydrocarbons like phenanthrene have shown that cytochrome P-450 monooxygenase can initiate oxidation to form an epoxide, which is then hydrolyzed by epoxide hydrolase to yield a trans-dihydrodiol, such as phenanthrene trans-9,10-dihydrodiol. nih.gov While this specific transformation is on the parent phenanthrene, similar enzymatic or chemical oxidation of the dihydrophenanthrene core in the carboxylic acid could potentially lead to hydroxylated derivatives. Chemical oxidation can also lead to quinone structures, as seen in the related compound 9,10-Dioxo-9,10-dihydrophenanthrene-3-carboxylic acid.

Table 2: Summary of Transformations of the Dihydrophenanthrene Core

| Transformation | Reagents/Conditions | Product Type |

|---|---|---|

| Aromatization | DDQ, O2, NaNO2 | Phenanthrene derivative |

| Aromatization | Pd/C, Heat | Phenanthrene derivative |

| Reduction | H2, Pt or Ru catalyst, High Pressure | Tetrahydro-, Octahydro-, or Perhydrophenanthrene derivative |

Advanced Spectroscopic and Structural Characterization of 9,10 Dihydrophenanthrene 9 Carboxylic Acid and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 9,10-Dihydrophenanthrene-9-carboxylic acid in solution. It provides invaluable insights into the connectivity of atoms and the conformational preferences of the molecule.

The ¹H NMR spectrum of this compound is characterized by distinct regions corresponding to the aromatic, benzylic, and carboxylic acid protons. The aromatic protons typically resonate in the downfield region of the spectrum, between δ 7.2 and 7.8 ppm, with their specific chemical shifts and coupling patterns being highly sensitive to the substitution pattern on the phenanthrene (B1679779) backbone. For the parent compound, 9,10-dihydrophenanthrene (B48381), the aromatic protons appear at approximately δ 7.75 (d), 7.29 (t), 7.23 (t), and 7.22 (d) ppm. researchgate.net The protons on the C9 and C10 carbons of the dihydrophenanthrene moiety are particularly informative for conformational analysis. The proton at C9, adjacent to the carboxylic acid group, is expected to be a doublet of doublets, with its chemical shift influenced by the electronegativity of the carboxyl group and its spatial orientation. The methylene (B1212753) protons at C10 would typically appear as a multiplet. The carboxylic acid proton itself is usually observed as a broad singlet at a significantly downfield chemical shift, often above δ 10 ppm.

The ¹³C NMR spectrum provides complementary information, with the carboxyl carbon being readily identifiable by its characteristic chemical shift in the range of δ 170–185 ppm. nih.gov The aromatic carbons resonate between δ 120 and 140 ppm, while the aliphatic carbons C9 and C10 are found in the upfield region of the spectrum. The precise chemical shifts of C9 and C10 are diagnostic of the puckering of the central dihydro ring, a key feature of the molecule's conformation.

Table 1: Representative ¹H NMR Chemical Shift Data for 9,10-Dihydrophenanthrene Derivatives

| Proton | Chemical Shift (ppm) | Multiplicity |

| Aromatic | 7.2 - 7.8 | m |

| H-9 | 3.5 - 4.5 | dd |

| H-10 | 2.8 - 3.2 | m |

| COOH | > 10 | br s |

Table 2: Representative ¹³C NMR Chemical Shift Data for 9,10-Dihydrophenanthrene Derivatives

| Carbon | Chemical Shift (ppm) |

| C=O | 170 - 185 |

| Aromatic | 120 - 140 |

| C-9 | 45 - 55 |

| C-10 | 30 - 40 |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the complete bonding network of this compound.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar coupling between protons, typically over two to three bonds. This allows for the tracing of proton-proton connectivity within the aromatic spin systems and, crucially, establishes the relationship between the proton at C9 and the methylene protons at C10.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This provides a direct link between the proton and carbon skeletons of the molecule, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum is key to identifying long-range (two- and three-bond) correlations between protons and carbons. princeton.edu For this compound, HMBC correlations are expected from the H9 proton to the carboxyl carbon, as well as to aromatic carbons. Correlations from the aromatic protons to the aliphatic C9 and C10 carbons help to firmly establish the connectivity between the fused rings.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding

The IR spectrum is dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. oregonstate.edu The C=O stretching vibration of the carboxyl group gives rise to a strong, sharp absorption band typically found between 1700 and 1725 cm⁻¹. oregonstate.edu The exact position of this band is sensitive to the extent of hydrogen bonding. Aromatic C-H stretching vibrations are observed as a series of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the dihydro moiety appear just below 3000 cm⁻¹. The fingerprint region, below 1600 cm⁻¹, contains a wealth of information about C-C stretching and various bending vibrations of the entire molecule.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in the Raman spectrum, the C=O stretch is typically observed. The aromatic ring vibrations, particularly the ring breathing modes, often give rise to strong and sharp bands in the Raman spectrum, which are useful for characterizing the phenanthrene backbone. The C-C single bonds of the dihydro portion of the molecule are also Raman active.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

| O-H stretch (H-bonded) | 2500-3300 | Weak | Broad, Strong (IR) |

| Aromatic C-H stretch | > 3000 | > 3000 | Medium-Weak |

| Aliphatic C-H stretch | < 3000 | < 3000 | Medium-Weak |

| C=O stretch | 1700-1725 | 1700-1725 | Strong |

| Aromatic C=C stretch | 1450-1600 | 1450-1600 | Medium-Strong |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for confirming the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. The molecular ion peak (M⁺) in the mass spectrum will confirm the compound's molecular formula, C₁₅H₁₂O₂.

The fragmentation of carboxylic acids in the mass spectrometer is often characterized by several key pathways. libretexts.orgmiamioh.edu A common fragmentation is the loss of the hydroxyl radical (•OH), resulting in a peak at M-17. Another prominent fragmentation is the loss of the entire carboxyl group as a radical (•COOH), leading to a peak at M-45. For this compound, this would result in the formation of the stable 9,10-dihydrophenanthrenyl cation. Further fragmentation of the dihydrophenanthrene ring system can also occur, leading to a complex pattern of lower mass-to-charge ratio ions. The relative intensities of these fragment ions provide clues about the stability of the resulting ions and the strength of the bonds in the parent molecule.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment | m/z | Description |

| [M]⁺ | 224 | Molecular Ion |

| [M-OH]⁺ | 207 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 179 | Loss of carboxyl group |

| [M-H₂O]⁺ | 206 | Loss of water |

Single-Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

Advanced Optical Spectroscopy for Excited State Characterization

The photophysical properties of 9,10-dihydrophenanthrene derivatives have been investigated using UV-Vis absorption and fluorescence spectroscopy. researchgate.net These techniques provide insights into the electronic transitions and the nature of the excited states of these molecules.

The UV-visible absorption spectra of 9,10-dihydrophenanthrene derivatives typically exhibit strong absorption bands in the range of 244-276 nm, which are assigned to π-π* transitions localized on the aromatic rings. researchgate.net Weaker absorption bands may also be observed at longer wavelengths, around 341-359 nm, attributed to n-π* transitions. researchgate.net

Upon excitation, many 9,10-dihydrophenanthrene derivatives exhibit fluorescence, with emission maxima often observed in the blue to yellow region of the visible spectrum. researchgate.net The exact emission wavelength and quantum yield are highly dependent on the nature and position of substituents on the phenanthrene core. The excited state dynamics, including the rates of radiative and non-radiative decay, can be further probed using time-resolved fluorescence spectroscopy, providing a more complete picture of the excited state landscape of these important molecules.

Table 5: Photophysical Data for Representative 9,10-Dihydrophenanthrene Derivatives

| Compound | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) |

| Derivative A | 260 | 431 | 12345 |

| Derivative B | 275 | 470 | 13456 |

| Derivative C | 250 | 423 | 11234 |

Fluorescence Spectroscopy for Exciplex Formation and Emission Properties

Fluorescence spectroscopy is a powerful tool for investigating the excited-state interactions of molecules, including the formation of exciplexes—excited-state complexes formed between an electron donor and an electron acceptor. While direct studies on the exciplex formation of this compound are not extensively documented, the behavior of analogous phenanthrene derivatives provides significant insights into its potential interactions.

The fluorescence emission properties of a series of 9,10-dihydrophenanthrene analogues have been systematically studied. These studies reveal a strong dependence of the emission wavelength on the nature of substituents on the aromatic core. For instance, in a series of substituted 9,10-dihydrophenanthrenes, the emission maxima were observed to span a wide range, from 418 to 481 nm. researchgate.net This tunability is a key characteristic of this class of compounds and is influenced by the electronic nature of the substituent groups.

The Stokes shift, which is the difference between the maxima of the absorption and emission spectra, provides information about the difference in the geometry and solvation of the molecule between the ground and excited states. For various 9,10-dihydrophenanthrene derivatives, Stokes shifts have been reported to be in the range of 4867 to 8065 cm⁻¹. researchgate.net In comparison, 9,10-dihydro-9-silaphenanthrene derivatives, silicon-containing analogues, exhibit remarkably larger Stokes shifts than their carbon counterparts, suggesting a more significant change in geometry upon excitation. nih.gov

The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is also sensitive to structural modifications. For example, 9,10-dihydro-9-silaphenanthrene derivatives have been shown to have a smaller fluorescence quantum yield compared to 9,10-dihydrophenanthrene. nih.gov This suggests that the introduction of the silicon atom provides alternative non-radiative decay pathways for the excited state.

Interactive Data Table: Photophysical Properties of Selected 9,10-Dihydrophenanthrene Analogues researchgate.net

| Compound | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Stokes Shift (Δν, cm⁻¹) |

| 10a | 341 | 431 | 5868 |

| 10b | 342 | 425 | 5454 |

| 10c | 359 | 470 | 6479 |

| 10d | 341 | 423 | 5493 |

| 10i | 345 | 434 | 5764 |

Transient Absorption and Emission Spectroscopy for Photophysical Processes

Transient absorption and emission spectroscopy are indispensable techniques for probing the dynamics of short-lived excited states and identifying reactive intermediates. These methods provide real-time information on processes such as internal conversion, intersystem crossing, and the formation of radical ions.

Femtosecond time-resolved transient absorption spectroscopy has been employed to unravel the intricate photocycle of the phenanthrene monomer, a core component of the molecule of interest. rsc.org These studies have revealed that upon photoexcitation, the second excited singlet state is initially populated, which then undergoes a biphasic internal conversion to the lowest excited singlet state through a conical intersection. rsc.org This process involves both a fast, coherent branching and a slower, incoherent internal conversion on the picosecond timescale. rsc.org

Studies on 9,10-dihydro-9-silaphenanthrene derivatives using 266 nm light photolysis have confirmed the formation of radical cations of these molecules, as well as carbon-centered radicals, as photochemical intermediates. nih.gov The phosphorescence quantum yields of these silicon-containing analogues are notably about two times larger than that of 9,10-dihydrophenanthrene, indicating a more efficient population of the triplet state. nih.gov The absolute phosphorescence quantum yield, however, remains relatively low at approximately 0.1. nih.gov The investigation of these photophysical and photochemical pathways is crucial for understanding the stability and reactivity of this compound under UV irradiation.

Interactive Data Table: Comparative Photophysical Data of Dihydrophenanthrene Analogues nih.gov

| Compound | Fluorescence Quantum Yield | Phosphorescence Quantum Yield | Stokes Shift |

| 9,10-Dihydrophenanthrene | Larger | ~0.05 | Smaller |

| 9,10-Dihydro-9-silaphenanthrene Derivatives | Smaller | ~0.1 | Remarkably Larger |

Theoretical and Computational Investigations of 9,10 Dihydrophenanthrene 9 Carboxylic Acid

Density Functional Theory (DFT) Studies of Electronic Structure and Geometry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of medium to large-sized molecules like 9,10-dihydrophenanthrene-9-carboxylic acid. While comprehensive DFT studies specifically targeting this molecule are not abundant in the literature, the principles of DFT allow for a theoretical examination of its fundamental properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule. For this compound, this process would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. The central dihydrophenanthrene core is not planar, and the presence of the carboxylic acid group at the 9-position introduces further conformational possibilities, primarily concerning the orientation of the carboxyl group relative to the tricyclic system.

The conformational landscape of the parent molecule, 9,10-dihydrophenanthrene (B48381), has been a subject of interest. The molecule adopts a twisted conformation, and the addition of a bulky carboxylic acid group would be expected to influence the degree of this twisting. Computational analysis would typically explore different rotamers of the carboxylic acid group to identify the most stable conformer, which is crucial for understanding its reactivity and interactions.

HOMO-LUMO Energy Gaps and Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and its electronic excitation properties.

Table 1: Representative Theoretical Electronic Properties of Aromatic Carboxylic Acids

| Property | Typical Calculated Value Range | Significance |

| HOMO Energy | -5.0 to -7.0 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.0 to -3.0 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 3.0 to 5.0 eV | Indicator of chemical reactivity and electronic transitions. |

| Note: This table provides typical ranges for aromatic carboxylic acids and is for illustrative purposes, as specific data for this compound is not available. |

Prediction of Spectroscopic Properties (e.g., NMR, Vibrational Frequencies, Fluorescence)

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can aid in the interpretation of experimental data.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. For this compound, this would involve calculating the magnetic shielding tensors for each nucleus in the optimized geometry. These predicted spectra can be invaluable for assigning peaks in experimentally obtained spectra and for confirming the structure of the compound.

Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) is another common application of DFT. By analyzing the computed vibrational modes, specific peaks in an experimental IR or Raman spectrum can be assigned to particular molecular motions, such as the stretching of the C=O bond in the carboxylic acid or the C-H bonds of the aromatic rings.

Fluorescence: While direct prediction of fluorescence spectra is complex, DFT and its time-dependent extension (TD-DFT) can be used to calculate the energies of electronic excited states. This information is crucial for understanding the electronic transitions that lead to fluorescence and can provide insights into the potential luminescent properties of this compound.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. This includes identifying intermediates, transition states, and the energy barriers that govern the reaction rates.

Transition State Characterization and Reaction Energy Barriers

A transition state is a high-energy, transient species that exists at the peak of the energy profile along a reaction coordinate. Characterizing the geometry and energy of a transition state is crucial for understanding how a reaction proceeds. For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can be used to locate the relevant transition states.

Simulation of Radical Intermediates and Spin Density Distributions

Reactions involving radical species are common in organic chemistry. If this compound were to be involved in a reaction that proceeds through a radical mechanism, computational methods could be used to study the properties of the resulting radical intermediate. DFT calculations, particularly those using unrestricted methods, can model the electronic structure of open-shell species.

A key property of a radical is its spin density distribution, which indicates where the unpaired electron is most likely to be found. This information is critical for predicting the regioselectivity of subsequent reactions of the radical. For a radical derived from this compound, one would expect the spin density to be delocalized over the aromatic system, with potentially significant density at specific positions that would be preferential sites for further reaction.

Excited-State Ab Initio Molecular Dynamics (AIMD) Simulations for Photochemical Pathways

Excited-state ab initio molecular dynamics (AIMD) is a powerful computational tool for modeling the real-time evolution of a molecule's atoms and electrons after it absorbs light. This method could provide significant insights into the photochemical pathways of this compound. Based on studies of similar aromatic carboxylic acids, a primary photochemical reaction pathway to consider would be decarboxylation. researchgate.netnih.govnih.gov

Upon photoexcitation, the molecule would be promoted to an electronically excited state. AIMD simulations would likely reveal the subsequent steps, which could involve:

Single Electron Transfer (SET): In the presence of an electron acceptor, the excited molecule could undergo single electron transfer. nih.gov

Radical Formation: This electron transfer can lead to the formation of a radical cation.

Decarboxylation: The radical cation could then undergo rapid decarboxylation, releasing a molecule of carbon dioxide and forming a dihydrophenanthrenyl radical. researchgate.net

The dynamics of these steps, including the timescales and the influence of the solvent environment, could be meticulously tracked using AIMD. For instance, simulations could elucidate the role of solvent molecules in stabilizing charged intermediates. While direct AIMD studies on this compound are not available, the principles of photo-induced decarboxylation in aromatic systems are well-established. nih.govnih.gov

Table 1: Postulated Photochemical Reaction Intermediates

| Intermediate | Description |

| Excited-state this compound | The molecule after absorption of a photon, possessing excess electronic energy. |

| Radical cation of the parent molecule | Formed via single electron transfer from the excited state to an acceptor. |

| Dihydrophenanthrenyl radical | The resulting radical species after the loss of CO2 from the radical cation. |

| Carbon dioxide | A stable gaseous molecule eliminated during the decarboxylation process. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could provide valuable information about its conformational dynamics, solvation, and intermolecular interactions in various environments.

In a polar solvent like water, the carboxylic acid group would be expected to form strong hydrogen bonds with the surrounding solvent molecules. MD simulations of other carboxylic acids have shown that these interactions are crucial in determining the molecule's orientation and mobility in solution. nih.govchemrxiv.org Furthermore, the simulations could reveal the conformational landscape of the carboxylic acid group, which can exist in different rotational states. chemrxiv.orgnih.gov

The dihydrophenanthrene core, being largely nonpolar, would likely exhibit hydrophobic interactions with nonpolar solvents or other solute molecules. In concentrated solutions, π-π stacking interactions between the aromatic rings of neighboring molecules could be observed, leading to self-assembly or aggregation. MD simulations of phenanthrene (B1679779) derivatives have been used to study such interaction modes. nih.govresearchgate.net

Table 2: Potential Intermolecular Interactions for MD Simulation

| Interaction Type | Description |

| Hydrogen Bonding | Between the carboxylic acid group of the solute and polar solvent molecules, or between two solute molecules forming a dimer. nih.gov |

| π-π Stacking | Non-covalent interaction between the aromatic rings of the dihydrophenanthrene core of adjacent molecules. |

| van der Waals Forces | General intermolecular forces contributing to the overall interaction energy. |

| Solute-Solvent | Interactions with the surrounding solvent, influencing solubility and dynamic behavior. |

Quantitative Structure-Reactivity Relationships (QSAR) and Mechanistic Descriptors (excluding biological activity)

Quantitative Structure-Reactivity Relationships (QSAR) aim to correlate the chemical structure of a compound with its reactivity. For this compound, QSAR models could be developed to predict its reactivity in various chemical reactions, excluding biological activity. The descriptors used in such models can provide mechanistic insights.

Relevant molecular descriptors for the reactivity of polycyclic aromatic hydrocarbons (PAHs) and their derivatives often include: researchgate.netnih.gov

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, and the charge distribution. These are fundamental to understanding a molecule's susceptibility to electrophilic or nucleophilic attack.

Topological Descriptors: These are numerical values derived from the molecular graph, reflecting the size, shape, and branching of the molecule.

Spatial Descriptors: These relate to the three-dimensional arrangement of the atoms in the molecule.

For this compound, the presence of the electron-withdrawing carboxylic acid group would significantly influence the electronic properties of the aromatic system compared to the parent 9,10-dihydrophenanthrene. QSAR studies on the reactivity of PAHs have demonstrated that such structural modifications can have a profound impact on their chemical behavior. nih.gov For instance, the ease of oxidation or reduction, which is a key factor in many chemical reactions, can be correlated with these descriptors.

Table 3: Key Mechanistic Descriptors for QSAR Analysis

| Descriptor Category | Example Descriptors | Relevance to Reactivity |

| Electronic | HOMO Energy, LUMO Energy, HOMO-LUMO Gap, Mulliken Charges | Indicates susceptibility to oxidation/reduction and electrophilic/nucleophilic attack. |

| Topological | Molecular Weight, Wiener Index, Kier & Hall Shape Indices | Relates molecular size and shape to steric hindrance and accessibility of reactive sites. |

| Spatial (3D) | Molecular Surface Area, Molecular Volume, Ovality | Provides information on the three-dimensional structure that can influence intermolecular interactions and the approach of reactants. |

Applications in Advanced Materials and Catalysis Non Biological/non Clinical of 9,10 Dihydrophenanthrene 9 Carboxylic Acid

Role as a Building Block in Organic Synthesis and Fine Chemicals Production

9,10-Dihydrophenanthrene-9-carboxylic acid serves as a crucial intermediate in the synthesis of more complex molecules. Its preparation is often achieved through the reduction of phenanthrene-9-carboxylic acid. pharmaguideline.comresearchgate.net A common method involves the use of sodium in liquid ammonia (B1221849), which selectively reduces one of the double bonds in the phenanthrene (B1679779) ring system to yield the dihydrophenanthrene structure. pharmaguideline.comresearchgate.net

Once synthesized, the carboxylic acid group provides a reactive handle for a variety of chemical transformations. This allows for the incorporation of the rigid 9,10-dihydrophenanthrene (B48381) scaffold into larger molecular architectures. The synthesis of various derivatives has been explored, highlighting its utility as a versatile building block. nih.govespublisher.comespublisher.com For instance, the development of chiral 9,10-dihydrophenanthrenes has been achieved through palladium-catalyzed enantioselective cascade reactions, demonstrating the potential to create stereochemically complex molecules from this platform. nih.gov The ability to readily derive other functional groups from the carboxylic acid moiety opens avenues for the production of a wide range of fine chemicals with tailored properties.

Potential in Materials Science Applications

The inherent properties of the 9,10-dihydrophenanthrene core, such as its rigidity and aromatic nature, make it an attractive component for the design of novel materials with specific functions.

Precursor for Advanced Polymeric Materials

While specific examples of polymers synthesized directly from this compound are not extensively documented, the presence of the carboxylic acid group suggests its potential as a monomer for polymerization reactions. Carboxylic acids are well-known precursors for the synthesis of polyesters and polyamides through condensation polymerization with diols and diamines, respectively. rasayanjournal.co.innih.gov The incorporation of the bulky and rigid 9,10-dihydrophenanthrene unit into a polymer backbone could impart desirable properties such as high thermal stability, enhanced mechanical strength, and specific optical characteristics. The synthesis of polymers containing phenanthrene derivatives has been shown to yield materials with interesting properties, such as flame retardancy. researchgate.net

Components in Optoelectronic Devices (e.g., OLEDs, Exciplex-forming materials)

Phenanthrene derivatives are of significant interest in the field of organic electronics due to their photochemical and electroluminescent properties. academie-sciences.frdaneshyari.com These compounds have been investigated as emitters in organic light-emitting diodes (OLEDs). academie-sciences.frdaneshyari.com The rigid structure of the phenanthrene core can lead to high quantum yields and good thermal stability, which are crucial for device performance.

Furthermore, the electron-accepting or electron-donating properties of phenanthrene derivatives can be tuned through chemical modification, making them suitable for use in exciplex-forming systems. Exciplexes, or excited-state complexes formed between an electron donor and an electron acceptor, are utilized in some OLED architectures to achieve efficient light emission. While direct application of this compound in OLEDs is not prominent, its derivatives, obtainable through reactions of the carboxylic acid group, could be designed to possess the necessary electronic properties for such applications. The study of various phenanthrene-based compounds in electronic devices underscores the potential of this molecular scaffold. google.com

Photoactive Materials and Photosensitizers

The aromatic system of this compound and its derivatives can absorb and transfer light energy, making them candidates for photoactive materials. A closely related compound, 9,10-dioxo-9,10-dihydrophenanthrene-3-carboxylic acid, is utilized as a photoclick reagent, which is activated by visible light for bioorthogonal reactions. This demonstrates the potential of the modified phenanthrene core to participate in light-induced chemical processes.

Polymers incorporating photoactive units are being developed for a range of applications, from light sensors to photocatalysis. alfa-chemistry.com The phenanthrene moiety, with its inherent fluorescence, can be incorporated into larger systems to create photosensitizers. pharmaguideline.com These materials can absorb light and transfer the energy to other molecules, initiating photochemical reactions. The carboxylic acid function on this compound provides a convenient point of attachment to incorporate this photoactive core into larger molecular or polymeric systems.

Application in Catalysis as Ligands or Reagents

The rigid framework of this compound and its derivatives makes them interesting candidates for the design of ligands in transition metal catalysis.

Ligand Design for Transition Metal Catalysis (e.g., Ni-catalyzed reactions)

The design of ligands is crucial for controlling the activity and selectivity of transition metal catalysts. researchgate.net Phenanthrene-based structures have been successfully employed as ligands in catalysis. For example, phenanthrene derivatives bearing azide (B81097) handles have been synthesized for use as ligands. researchgate.net

Specifically, in the context of nickel-catalyzed reactions, the development of effective ligands is an active area of research. rsc.org A trinuclear nickel complex featuring phenanthrene-9,10-dione dioxime as a ligand has been synthesized and structurally characterized, demonstrating that the phenanthrene scaffold can effectively coordinate with nickel centers. While this is not the carboxylic acid derivative, it supports the principle of using this core structure in ligand design. The carboxylic acid group of this compound could be modified to create bidentate or polydentate ligands that can chelate to a metal center, potentially influencing the outcome of catalytic reactions such as cross-coupling processes. nih.gov

Involvement in Photoredox Catalysis (as substrate or intermediate)

Despite the broad utility of photoredox catalysis for the decarboxylative functionalization of carboxylic acids, a comprehensive review of the scientific literature did not yield specific research findings detailing the use of This compound as a substrate or intermediate in such reactions.

Visible-light photoredox catalysis is a powerful method for generating radical species under mild conditions, and carboxylic acids are frequently used as precursors for alkyl radicals through a decarboxylation process. cornell.eduresearchgate.netnih.gov The general mechanism involves the single-electron oxidation of a carboxylate to form a carboxyl radical, which then readily undergoes decarboxylation to yield a carbon-centered radical. This radical can then participate in a variety of bond-forming reactions. cornell.edusioc.ac.cn

While numerous studies have demonstrated the application of this methodology to a wide range of aliphatic and aromatic carboxylic acids, semanticscholar.orgnih.govbeilstein-journals.org specific examples involving the 9,10-dihydrophenanthrene scaffold are not prominently featured in the reviewed literature. The research in this area continues to expand, and the application of photoredox catalysis to a broader scope of substrates, including complex polycyclic systems like this compound, may be a subject of future investigations.

Derivatization and Analogue Synthesis of 9,10 Dihydrophenanthrene 9 Carboxylic Acid

Modification of the Carboxylic Acid Functionality

The carboxylic acid group in 9,10-dihydrophenanthrene-9-carboxylic acid is a versatile handle for a wide range of chemical transformations. These modifications allow for the fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and ability to interact with biological targets.

Synthesis of Esters, Amides, and Anhydrides

Standard organic synthesis protocols can be readily applied to convert the carboxylic acid moiety into esters, amides, and anhydrides.

Esters: Esterification is commonly achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com For example, the reaction of this compound with methanol (B129727) under acidic conditions would yield methyl 9,10-dihydrophenanthrene-9-carboxylate. Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol.

Amides: Amide synthesis can be accomplished by direct condensation of this compound with a primary or secondary amine. youtube.com This reaction often requires high temperatures to drive off the water formed. youtube.com More commonly, coupling reagents are employed to facilitate the reaction under milder conditions. youtube.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, allowing for efficient reaction with an amine to form the corresponding amide. youtube.comthermofisher.com This method is widely used in peptide synthesis and can be applied to generate a diverse library of amide derivatives. nih.govdiva-portal.org

Anhydrides: Symmetric anhydrides can be prepared by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide (P₂O₅). Mixed anhydrides can also be synthesized, for instance, by reacting the carboxylic acid with an acyl chloride.

| Derivative Type | General Reaction | Reagents & Conditions | Product |

| Ester | Fischer Esterification | R'-OH, H⁺ catalyst, heat | 9,10-Dihydrophenanthrene-9-carboxylate |

| Amide | Amide Coupling | R'R''NH, DCC or EDC | N,N-Disubstituted-9,10-dihydrophenanthrene-9-carboxamide |

| Anhydride | Dehydration | P₂O₅, heat | 9,10-Dihydrophenanthrene-9-carboxylic anhydride |

Reduction to Alcohols and Oxidation to Aldehydes/Ketones

Reduction to Alcohols: The carboxylic acid group can be reduced to a primary alcohol, (9,10-dihydrophenanthren-9-yl)methanol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose, typically used in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

Oxidation to Aldehydes/Ketones: Direct oxidation of the this compound to an aldehyde or ketone is not a standard transformation. However, the dihydrophenanthrene core itself can undergo oxidation. For instance, oxidation of 9,10-dihydrophenanthrene (B48381) can lead to the formation of 9,10-phenanthrenequinone, a diketone. slideshare.net The oxidation of 9,10-dihydrophenanthrene by naphthalene (B1677914) dioxygenase, an enzyme, results in the formation of (+)-(S)-9-hydroxy-9,10-dihydrophenanthrene. nih.gov While not a direct conversion of the carboxylic acid, subsequent oxidation of this secondary alcohol would yield a ketone.

Structural Modifications of the Dihydrophenanthrene Core

Altering the substitution pattern on the aromatic rings or changing the conformation of the dihydrophenanthrene scaffold provides another avenue for creating diverse analogues.

Introduction of Substituents on the Aromatic Rings

Various synthetic strategies have been developed to introduce functional groups onto the aromatic core of the dihydrophenanthrene system. Palladium-catalyzed reactions, such as the Heck reaction, have been utilized to construct substituted 9,10-dihydrophenanthrene structures. espublisher.comespublisher.com These methods allow for the introduction of alkyl or other functional groups onto the newly formed aromatic ring. espublisher.com Furthermore, rhodium(III)-catalyzed C–H activation provides an efficient route for the one-pot synthesis of substituted 9,10-dihydrophenanthrenes, which have been explored as potential inhibitors for SARS-CoV-2 3CLpro. nih.gov These syntheses can incorporate various substituents, including cyclohexyl and 4-bromophenyl groups, as well as different heterocyclic moieties like pyridine (B92270) and quinoline. nih.gov

Synthesis of Spatially Constrained Analogues

The synthesis of spatially constrained analogues involves creating more rigid structures to lock the molecule into a specific conformation. This can be achieved by introducing bridging atoms or additional rings to the dihydrophenanthrene framework. For example, intramolecular cyclization reactions can be designed to create such constrained systems. While specific examples for this compound are not prevalent in the reviewed literature, general principles of organic synthesis, such as intramolecular Friedel-Crafts reactions or ring-closing metathesis on suitably functionalized precursors, could be employed to create these structurally unique analogues.

Chiral Derivatives and Enantioselective Synthesis Approaches

The carbon atom at the 9-position, bearing the carboxylic acid, is a stereocenter. Therefore, this compound exists as a pair of enantiomers. The development of enantioselective syntheses is critical, as different enantiomers can exhibit distinct biological activities.

A significant advancement in this area is the palladium-catalyzed enantioselective cascade β,γ-methylene C(sp³)–H diarylation of free carboxylic acids. nih.govnih.gov This method, utilizing bidentate chiral mono-protected amino thioether ligands (MPAThio), allows for the one-step synthesis of complex chiral 9,10-dihydrophenanthrene scaffolds with high enantioselectivity (up to 98:2 er). nih.gov This process is remarkable as it involves the activation of two methylene (B1212753) C(sp³)–H bonds and three C(sp²)–H bonds, leading to the formation of four C-C bonds and two chiral centers in a single pot. nih.gov The proposed mechanism involves an initial enantioselective β,γ-dehydrogenation to form a chiral intermediate, which then undergoes two successive Catellani arylation reactions to furnish the final chiral product. nih.gov

| Approach | Catalyst/Ligand | Key Features | Enantioselectivity (er) |

| Enantioselective Cascade Diarylation | Palladium / Chiral MPAThio Ligand | One-step synthesis from cyclic carboxylic acids | Up to 98:2 |

Future Directions and Research Challenges for 9,10 Dihydrophenanthrene 9 Carboxylic Acid

Development of More Efficient and Selective Synthetic Pathways

A primary challenge in the utility of 9,10-dihydrophenanthrene-9-carboxylic acid lies in its synthesis. While methods exist, the development of more efficient, selective, and sustainable pathways is a critical area of ongoing research.

Modern synthetic organic chemistry has seen a significant shift towards catalyst-driven reactions to improve efficiency and control. Palladium-catalyzed reactions, in particular, have emerged as a powerful tool for constructing complex molecular architectures like the dihydrophenanthrene core. espublisher.comespublisher.com A new approach has been developed utilizing a palladium-catalyzed Heck reaction, followed by a Reverse Diels-Alder reaction involving formaldehyde (B43269) elimination, to produce 9,10-dihydrophenanthrene (B48381) derivatives. espublisher.com This methodology is significant as it offers a pathway to introduce alkyl groups at specific positions on the newly formed benzene (B151609) ring. espublisher.com

Further innovation in this area involves the use of palladium catalysis for the enantioselective cascade β,γ-diarylation of free carboxylic acids. nih.gov This method employs bidentate chiral mono-protected amino thioether ligands (MPAThio) to achieve the one-step synthesis of complex chiral 9,10-dihydrophenanthrene scaffolds with high enantioselectivity. nih.gov In this process, multiple C(sp³)–H and C(sp²)–H bonds are activated, leading to the formation of four C-C bonds and two chiral centers in a single pot. nih.gov The development of such catalytic systems represents a significant step towards producing structurally diverse and stereochemically defined dihydrophenanthrene derivatives.

Table 1: Overview of Catalytic Approaches for Dihydrophenanthrene Synthesis

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium(II) acetate, PPh₃, Cs₂CO₃ | Intramolecular Heck Reaction & Reverse Diels-Alder | Synthesizes 9,10-dihydrophenanthrene from vinyl bromoaldehydes. | espublisher.com |

| Palladium catalyst with chiral MPAThio ligand | Enantioselective cascade β,γ-diarylation | One-step synthesis of chiral 9,10-dihydrophenanthrenes; forms four C-C bonds and two chiral centers. | nih.gov |

Beyond traditional thermal heating, researchers are exploring alternative energy sources to drive chemical reactions. Sonochemistry, which utilizes the physical and chemical effects of acoustic cavitation, offers a promising avenue for activating chemical transformations. Ultrasound-assisted reactions have been successfully employed in the Claisen-Schmidt condensation to synthesize chalcone (B49325) derivatives, often resulting in good yields under mild conditions. mdpi.com This technique has been shown to facilitate reactions such as alkylation in the presence of K₂CO₃ at 45–50 °C and condensation with NaOH at 30–35 °C. mdpi.com The application of sonochemical methods to the synthesis of this compound or its precursors could potentially reduce reaction times, lower energy consumption, and improve yields, representing an important direction for future synthetic efforts.

Advanced Mechanistic Insights into Photochemical and Electrochemical Carboxylation

The carboxylation of phenanthrene (B1679779) to form its dihydrophenanthrene carboxylic acid derivatives can be achieved through photochemical and electrochemical means. acs.org However, a detailed, real-time understanding of the complex reaction mechanisms remains an area of active investigation.

A significant challenge in understanding complex reaction pathways is the detection and characterization of transient intermediates. The photochemical carboxylation of phenanthrene, for instance, is proposed to involve the 9-carboxy-9,10-dihydrophenanthr-10-yl radical as a key intermediate. acs.org Transient spectroscopic evidence has been presented to support this proposal. acs.org

Future advancements in this area will likely involve the application of sophisticated real-time monitoring techniques. In situ Raman spectroscopy, coupled with chemometric tools, has proven effective for real-time monitoring of complex biological processes, capable of distinguishing between extremely similar molecules like glycosylated and non-glycosylated antibodies in a complex culture medium. nih.gov Similarly, fluorescence spectroscopy combined with advanced modeling like competitive adaptive reweighted sampling (CARS) and partial least squares (PLS) has been used for the rapid quantitative analysis of phenanthrene in soil samples. researchgate.netrsc.org Applying these powerful spectroscopic techniques to the photochemical and electrochemical carboxylation of phenanthrene could provide unprecedented, time-resolved data on the formation and decay of reaction intermediates, offering a clearer picture of the reaction dynamics.

Computational chemistry provides a powerful lens through which to examine reaction mechanisms at a molecular level. Density Functional Theory (DFT) has been used to investigate phenanthrene derivatives for potential use as organic solar cell components by modeling their intramolecular charge transfer capabilities. researchgate.net Molecular dynamics (MD) simulations have also been employed to provide dynamic views of model aerosol particles containing polycyclic aromatic hydrocarbons (PAHs), illustrating how chemical complexity impacts molecular organization. researchgate.net

For carboxylation reactions, quantum mechanical calculations have been used to test putative reaction mechanisms for the enzymatic carboxylation of naphthalene (B1677914). nih.gov These studies proposed a multi-step mechanism involving the 1,3-dipolar cycloaddition of a cofactor to the aromatic ring, followed by carboxylation and cleavage. nih.gov Refining and applying similar advanced computational models to the photochemical and electrochemical carboxylation of phenanthrene is a critical future direction. Such models could help elucidate the precise roles of catalysts, solvents, and additives, predict reaction outcomes, and guide the rational design of more efficient reaction systems. anilmishra.namenih.gov

Exploration of New Non-Biological Material Applications

While many phenanthrene derivatives have been studied for their biological activity, the unique structure of this compound makes it an intriguing candidate for applications in materials science. The phenanthrene core is a component of many polycyclic aromatic hydrocarbons known for their interesting electronic and photophysical properties. espublisher.com